molecular formula C16H21Cl2N3O4 B2644243 4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid CAS No. 1026783-34-5

4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid

Cat. No. B2644243
CAS RN: 1026783-34-5
M. Wt: 390.26
InChI Key: BVMPWHPOQBZIFH-UHFFFAOYSA-N
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Description

4-((2,3-Dichlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as DCA or Dichloroacetate, is a small molecule that has been extensively studied for its potential therapeutic applications. DCA is a derivative of acetic acid and has been shown to have anticancer properties, making it a promising candidate for cancer therapy.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

Research on similar butanoic acid derivatives has explored their molecular structures through spectroscopic methods and molecular docking studies. For example, derivatives have been analyzed for their vibrational bands, molecular stability, reactivity, nonlinear optical materials potential, and interactions like hydrogen bonding and Van der Waals forces. Studies have indicated that these compounds could inhibit Placenta growth factor (PIGF-1), suggesting good biological activities which may be relevant for pharmacological importance (Vanasundari et al., 2018).

Vibrational Spectroscopic and Supramolecular Studies

A chloramphenicol derivative, structurally related to the compound of interest, was analyzed using single-crystal X-ray diffraction and vibrational spectroscopy. This study highlighted the importance of both conventional and non-conventional hydrogen bonds, suggesting potential applications in designing compounds with specific supramolecular structures (Fernandes et al., 2017).

Synthesis for Imaging Applications

Derivatives with structural similarities have been synthesized for potential imaging applications in diseases like Parkinson's disease, demonstrating the versatility of this compound class in biomedical research. For instance, a specific compound was synthesized for imaging LRRK2 enzyme activity, relevant for Parkinson's disease research (Wang et al., 2017).

Optimization in Kinase Inhibition

Analogues have been optimized for inhibiting Src kinase activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research exemplifies the application of structural modifications to enhance biological activity and specificity (Boschelli et al., 2001).

properties

IUPAC Name

4-(2,3-dichloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O4/c17-11-2-1-3-12(15(11)18)20-14(22)10-13(16(23)24)19-4-5-21-6-8-25-9-7-21/h1-3,13,19H,4-10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMPWHPOQBZIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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